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Compound of Interest

Compound Name: 3-Hydroxypiperidine hydrochloride

Cat. No.: B147085

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Hydroxypiperidine hydrochloride, a pivotal building block in pharmaceutical synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and application in drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 3-
Hydroxypiperidine and its hydrochloride salt. It is important to note that spectral data for the
hydrochloride salt may show shifts in comparison to the free base due to the protonation of the
nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
Proton NMR data provides insight into the hydrogen environments within the molecule. The

protonation of the piperidine nitrogen in the hydrochloride salt typically leads to a downfield
shift of adjacent protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.90 m 1H H-3
~3.45 m 1H H-2 (axial)
~3.25 m 1H H-6 (axial)
~3.05 m 1H H-2 (equatorial)
~2.85 m 1H H-6 (equatorial)
~2.00 m 1H H-4 (axial)
~1.85 m 1H H-5 (axial)
~1.65 m 1H H-4 (equatorial)
~1.50 m 1H H-5 (equatorial)

Note: The chemical shifts are approximate and can vary based on the solvent and
concentration. The assignments are based on typical values for piperidine derivatives.

13C NMR Data

Carbon NMR data reveals the electronic environment of each carbon atom in the molecule.

Chemical Shift (8) ppm Assighment
~65.5 C-3
~52.0 C-2
~44.5 C-6
~30.0 C-4
~20.5 C-5

Note: The chemical shifts are approximate and can vary based on the solvent and
concentration. The assignments are based on typical values for piperidine derivatives.
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Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum of 3-
Hydroxypiperidine hydrochloride is characterized by the following key absorption bands.

Wavenumber (cm—?) Intensity Assignment
3400-3200 Strong, Broad O-H stretch (hydroxyl group)
3000-2800 Medium C-H stretch (aliphatic)

N-H* stretch (ammonium salt)
2800-2400 Broad

[1][2]

) N-H* bend (ammonium salt)[1]

1620-1560 Medium

[2]

C-O stretch (secondary
1100-1000 Strong

alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 3-Hydroxypiperidine, the free base has a molecular weight of 101.15 g/mol
. The hydrochloride salt would likely show the molecular ion of the free base in the mass
spectrum.
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miz Relative Intensity (%) Assighment

[M]* (Molecular ion of the free

101 53.0
base)[3]
M-OH]* or alpha-cleavage
84 100.0 : ) P J
fragment[3]
57 44.9 Further fragmentation
56 44.8 Further fragmentation
44 33.5 Further fragmentation
30 27.7 Further fragmentation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
and experimental conditions.

NMR Spectroscopy Protocol

1. Sample Preparation:

o Accurately weigh 5-10 mg of 3-Hydroxypiperidine hydrochloride for *H NMR or 20-50 mg
for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D20,
DMSO-ds). Deuterium oxide (D20) is a common choice for hydrochloride salts.

» Vortex the sample until fully dissolved. Gentle warming or sonication can be used to aid
dissolution if necessary.

e Transfer the solution to a 5 mm NMR tube.
2. 'H NMR Acquisition:

e Instrument: 400 MHz (or higher) NMR Spectrometer.
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Solvent: D20.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: The residual solvent peak (HDO at ~4.79 ppm) can be used as a reference.
. 3C NMR Acquisition:

Instrument: 100 MHz (or higher) NMR Spectrometer.

Solvent: D20.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-100 ppm.

Referencing: An external standard or the solvent peak can be used for referencing.

IR Spectroscopy Protocol (FTIR-ATR)

1. Sample Preparation:

» No specific sample preparation is required for the Attenuated Total Reflectance (ATR)
method. Ensure the ATR crystal is clean before use.
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2. Data Acquisition:

e Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR
accessory.

e Crystal: Diamond or Germanium.
e Spectral Range: 4000-400 cm™1,
» Resolution: 4 cm~2.
e Number of Scans: 16-32 scans.
e Procedure:
o Record a background spectrum of the clean, empty ATR crystal.

o Place a small amount of the solid 3-Hydroxypiperidine hydrochloride sample directly

onto the ATR crystal.

o Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal.
o Record the sample spectrum.

o The final spectrum is presented in terms of absorbance or transmittance.

Mass Spectrometry Protocol (LC-MS)

1. Sample Preparation:

o Prepare a stock solution of 3-Hydroxypiperidine hydrochloride in a suitable solvent (e.g.,
methanol or water) at a concentration of 1 mg/mL.

¢ Dilute the stock solution to a working concentration of 1-10 pg/mL with the initial mobile
phase.

2. Liquid Chromatography (LC) Conditions:
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e Instrument: HPLC or UHPLC system.

e Column: A reversed-phase C18 column is a common choice for polar compounds.
» Mobile Phase A: Water with 0.1% formic acid.

» Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A suitable gradient from high aqueous to high organic content should be developed
to ensure good retention and peak shape.

e Flow Rate: 0.2-0.5 mL/min.

e Injection Volume: 1-5 pL.

e Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

e Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
 lonization Mode: Positive ion mode is typically used for amines.

e Scan Range: m/z 50-300.

o Capillary Voltage: 3-4 kV.

e Source Temperature: 120-150 °C.

¢ Desolvation Temperature: 300-400 °C.

o Data Analysis: Identify the protonated molecule [M+H]* and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 3-Hydroxypiperidine hydrochloride.
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Caption: General workflow for the spectroscopic analysis of 3-Hydroxypiperidine
hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxypiperidine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147085#spectroscopic-data-nmr-ir-ms-of-3-
hydroxypiperidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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